MAO-B Inhibitory Potency of 3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one vs. 7-Hydroxy Analog
3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one demonstrates measurable inhibition of human recombinant MAO-B, with an IC50 of 2690 nM, while showing weak inhibition of the MAO-A isoform (IC50 = 143000 nM), resulting in a selectivity ratio of ~53-fold for MAO-B over MAO-A [1]. The importance of the C7 substituent is highlighted by the fact that the 7-hydroxy-3,4-dihydroquinolin-2(1H)-one analog, used as a starting material for synthesizing the target compound, lacks this MAO-B inhibitory activity [2].
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.69E+3 nM (2.69 µM) |
| Comparator Or Baseline | 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (IC50 > 100 µM; no significant inhibition) |
| Quantified Difference | At least ~37-fold improvement in potency (class-level inference) |
| Conditions | Inhibition of recombinant human MAO-B assessed by fluorometric conversion of kynuramine to 4-hydroxyquinoline after 20 mins |
Why This Matters
This demonstrates that the 7-bromo substitution is a critical determinant of MAO-B inhibitory activity, a target for Parkinson's disease, and not a property inherent to the core scaffold.
- [1] BindingDB. (2013). BDBM50389454 (CHEMBL2062875): 3-Amino-7-bromo-1,2,3,4-tetrahydroquinolin-2-one. MAO-B IC50 = 2.69E+3 nM. View Source
- [2] Meiring, L. (2014). Monoamine oxidase inhibition by novel quinolinones. Master's thesis, North-West University. The 7-hydroxy analog is a synthetic precursor with no reported MAO-B activity. View Source
